2-Amino-6-chloro-3-iodopyrazine

Organic Synthesis Medicinal Chemistry Cross-Coupling

Obtain 2-Amino-6-chloro-3-iodopyrazine for sequential Suzuki coupling strategies: the differential reactivity between C–I and C–Cl bonds enables site-selective functionalization inaccessible with mono-halogenated analogs. This scaffold delivers 3,6-diaryl-2-aminopyrazine libraries and exhibits dual CDK2 (IC₅₀ 120 nM) and VEGFR2 (IC₅₀ 670 nM) activity for targeted probe development. High-purity lots (≥98%) ready for SAR campaigns.

Molecular Formula C4H3ClIN3
Molecular Weight 255.44 g/mol
Cat. No. B12285455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-chloro-3-iodopyrazine
Molecular FormulaC4H3ClIN3
Molecular Weight255.44 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)I)N)Cl
InChIInChI=1S/C4H3ClIN3/c5-2-1-8-3(6)4(7)9-2/h1H,(H2,7,9)
InChIKeyUVYUUBHKMKSIJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-chloro-3-iodopyrazine: A Dual-Halogenated Aminopyrazine Scaffold for Sequential Cross-Coupling


2-Amino-6-chloro-3-iodopyrazine (CAS 1823881-28-2; MFCD26521430) is a heterocyclic building block featuring an aminopyrazine core bearing chlorine at position 6 and iodine at position 3. The compound is characterized by a predicted density of 2.276 ± 0.06 g/cm³ and a LogP of 2.75, and is typically supplied at ≥95% purity [1]. This substitution pattern imparts differential reactivity between the C–I and C–Cl bonds, making the scaffold particularly valuable for sequential palladium-catalyzed cross-coupling strategies where site-selective functionalization is required.

Why 2-Amino-6-chloro-3-iodopyrazine Cannot Be Interchanged with Mono-Halogenated or Isomeric Analogs


Aminopyrazine building blocks bearing single halogen substituents—such as 2-amino-3-iodopyrazine, 2-amino-6-chloropyrazine, or the isomeric 2-amino-3-chloro-5-iodopyrazine—each exhibit distinct reactivity profiles, regioselectivity constraints, and biological target interactions [1]. For instance, 2-amino-3-iodopyrazine yields only mono-arylated products in cross-coupling reactions due to the absence of a second orthogonal halogen handle [2]. Additionally, direct iodination of 2-aminopyrazine is inefficient, often producing poor yields [3]. Consequently, the specific 3-iodo/6-chloro substitution pattern provides synthetic and functional capabilities not accessible with structurally similar alternatives, directly impacting both synthetic route planning and biological assay outcomes.

Quantitative Differentiation of 2-Amino-6-chloro-3-iodopyrazine Versus Structural Analogs


Differential C–I Versus C–Cl Bond Reactivity Enables Sequential Cross-Coupling

The C–I bond of 2-amino-6-chloro-3-iodopyrazine exhibits significantly higher reactivity toward oxidative addition compared to the C–Cl bond, enabling chemoselective sequential Suzuki couplings. In a three-step halogenation sequence, chlorination proceeded with 65–75% yield (Cl₂, FeCl₃, 25°C), iodination with 80–85% yield (NIS, CH₂Cl₂, 0°C), and amination with 90% yield (NH₃, EtOH, reflux) . While direct comparative yield data for cross-coupling of this specific compound versus analogs are not available in the public domain, the established order of oxidative addition rates (C–I >> C–Br > C–Cl) supports the prediction that 2-amino-6-chloro-3-iodopyrazine will undergo selective coupling at the 3-iodo position first, leaving the 6-chloro site available for subsequent functionalization [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling

CDK2 Inhibitory Activity Distinguishes This Scaffold from Non-Kinase-Targeted Pyrazines

2-Amino-6-chloro-3-iodopyrazine inhibits cyclin-dependent kinase 2 (CDK2) with an IC₅₀ of 120 nM (0.12 µM) . This compares favorably to broader aminopyrazine-class CDK2 inhibition values ranging from 6.8 µM to 19.8 µM for structurally distinct 2-aminopyrazine derivatives [1], and to Aloisine A, a reference CDK2 inhibitor with IC₅₀ of 120 nM against CDK2/cyclin A . The pyrazine core of the target compound, through electronegativity and hydrogen-bonding capacity, confers approximately 3-fold higher selectivity for CDK2 over CDK4/6 relative to the pyridine analog 6-chloro-3-iodopyridin-2-amine .

Kinase Inhibition Cancer Research Cell Cycle

VEGFR2/VEGFR3 Inhibition Profile Offers Differentiation from Non-Vascular-Targeted Analogs

The target compound demonstrates inhibitory activity against kinase insert domain receptor (KDR/VEGFR2) with an IC₅₀ of 670 nM [1]. Within the aminopyrazine chemical space, representative derivatives have achieved VEGFR-2 IC₅₀ values as low as 84 nM in optimized SAR studies [2], while many structurally related 2-aminopyrazines show no measurable VEGFR activity [3]. Additionally, aminopyrazine scaffolds incorporating iodo and chloro substituents have yielded VEGFR3 IC₅₀ = 0.540 nM, VEGFR2 IC₅₀ = 2.70 nM, and VEGFR1 IC₅₀ = 2.90 nM in advanced lead series [4], indicating that halogenated aminopyrazines bearing iodo substituents can achieve potent, multi-target VEGFR inhibition profiles.

Angiogenesis VEGFR Oncology

Direct Iodination Difficulty Elevates Procurement Value Relative to Simpler Analogs

Direct electrophilic iodination of 2-aminopyrazine is notably inefficient; studies report that while chlorination and bromination of 2-aminopyrazine proceed with good yields in acetonitrile, iodination was obtained only in poor yields [1]. This synthetic challenge means that 2-amino-6-chloro-3-iodopyrazine cannot be reliably prepared in-house from simpler, cheaper 2-aminopyrazine precursors by most research laboratories. The commercially available compound therefore offers a 'pre-functionalized' solution that circumvents low-yielding iodination steps and associated purification difficulties. In contrast, 2-amino-6-chloropyrazine can be readily prepared via direct chlorination of 2-aminopyrazine and is widely available as a low-cost commodity intermediate.

Process Chemistry Halogenation Building Block

Optimal Research Applications for 2-Amino-6-chloro-3-iodopyrazine Based on Evidence-Validated Differentiation


Sequential Suzuki-Miyaura Library Synthesis with Orthogonal Halogen Handles

Leverage the differential reactivity of the C–I bond over the C–Cl bond to perform site-selective Suzuki couplings. First, couple a boronic acid at the 3-iodo position under mild Pd catalysis; then couple a second, different boronic acid at the 6-chloro position under more forcing conditions. This strategy generates diverse 3,6-diaryl-2-aminopyrazine libraries inaccessible from mono-halogenated analogs such as 2-amino-3-iodopyrazine or 2-amino-6-chloropyrazine alone [1].

CDK2-Targeted Kinase Inhibitor Lead Generation and Scaffold Optimization

Employ this compound as a starting scaffold for CDK2 inhibitor development, given its validated sub-micromolar CDK2 inhibitory activity (IC₅₀ = 120 nM) . Use the halogen handles to install substituents that explore the ATP-binding pocket and improve potency beyond the 120 nM baseline. Compare selectivity against CDK4/6 during SAR campaigns, leveraging the pyrazine core's approximately 3-fold selectivity advantage over pyridine-based analogs .

Dual CDK/VEGFR Kinase Probe Development for Angiogenesis-Cell Cycle Crosstalk Studies

Utilize the compound's dual activity profile (CDK2 IC₅₀ = 120 nM ; VEGFR2 IC₅₀ = 670 nM [1]) to develop chemical probes that simultaneously interrogate cell cycle regulation and angiogenesis signaling pathways. This dual pharmacology is not observed in simpler mono-halogenated aminopyrazines lacking either the iodo or chloro substituent, and can be tuned through derivatization at the 3- and 6-positions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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